molecular formula C14H12ClN3O4S B11517521 5-Chloro-1-(2,5-dimethoxyphenyl)sulfonylbenzotriazole

5-Chloro-1-(2,5-dimethoxyphenyl)sulfonylbenzotriazole

Cat. No.: B11517521
M. Wt: 353.8 g/mol
InChI Key: HXNGWDJTGXLNRD-UHFFFAOYSA-N
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Description

5-Chloro-1-((2,5-dimethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a sulfonyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-((2,5-dimethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-((2,5-dimethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-Chloro-1-((2,5-dimethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H12ClN3O4S

Molecular Weight

353.8 g/mol

IUPAC Name

5-chloro-1-(2,5-dimethoxyphenyl)sulfonylbenzotriazole

InChI

InChI=1S/C14H12ClN3O4S/c1-21-10-4-6-13(22-2)14(8-10)23(19,20)18-12-5-3-9(15)7-11(12)16-17-18/h3-8H,1-2H3

InChI Key

HXNGWDJTGXLNRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2

Origin of Product

United States

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